molecular formula C6H7NO3S B6616665 3-ethoxy-1,2-thiazole-5-carboxylic acid CAS No. 1242172-88-8

3-ethoxy-1,2-thiazole-5-carboxylic acid

Cat. No.: B6616665
CAS No.: 1242172-88-8
M. Wt: 173.19 g/mol
InChI Key: OEKIVWNZOPITDH-UHFFFAOYSA-N
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Description

3-Ethoxy-1,2-thiazole-5-carboxylic acid is a high-value chemical intermediate designed for research applications, particularly in the discovery and development of novel therapeutic agents. This compound features a thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles and ability to interact with critical biological targets . The 5-carboxylic acid group is a versatile synthetic handle, allowing researchers to readily form amide bonds and create a wide array of derivatives for structure-activity relationship (SAR) studies . Thiazole-based compounds are of significant interest in oncology research. They serve as crucial components in the design of type II c-Met (cellular-mesenchymal epithelial transition factor) inhibitors . c-Met is a receptor tyrosine kinase whose dysregulation is implicated in tumor initiation, progression, and metastasis . Small-molecule inhibitors targeting c-Met represent a promising strategy for cancer therapy, and the thiazole carboxamide moiety has been identified as a key structural element that can form critical hydrogen bonds within the kinase's active site, enhancing potency and selectivity . Beyond c-Met, the thiazole core is found in molecules that inhibit other targets, such as histone deacetylase (HDAC), focal adhesion kinase (FAK), and tubulin polymerization, highlighting its broad utility in anticancer drug discovery . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is not for human use. Researchers can leverage this compound as a versatile building block to generate novel chemical libraries for high-throughput screening and to optimize lead compounds with improved efficacy and pharmacokinetic properties.

Properties

IUPAC Name

3-ethoxy-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-2-10-5-3-4(6(8)9)11-7-5/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKIVWNZOPITDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1,2-thiazole-5-carboxylic acid typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioxo-1,3-thiazolidine-4-carboxylate. This intermediate is then treated with ethyl chloroformate and triethylamine to yield the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

3-ethoxy-1,2-thiazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethoxy-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Observations:

  • Bulkier substituents (e.g., 4-fluorophenyl) significantly increase molecular weight and boiling points due to enhanced van der Waals interactions .
  • Positional Isomerism : The ethyl group at position 4 (vs. 3) in 4-ethyl-1,2-thiazole-5-carboxylic acid results in distinct collision cross-section (CCS) values, suggesting differences in molecular conformation .

Comparative Analysis of Functional Groups

Functional Group Impact on Properties Example Compound
Ethoxy (–OCH₂CH₃) Increases lipophilicity; moderate electron donation This compound
Methyl (–CH₃) Low steric hindrance; minimal electronic effects 3-Methyl-1,2-thiazole-5-carboxylic acid
Halogen (Cl, F) Enhances electrophilic reactivity; improves metabolic stability 3,4-Dichloro-1,2-thiazole-5-carboxylic acid
Phenyl Adds aromaticity and bulk; may enhance π-π stacking in materials science 3-Phenyl-1,2-thiazole-5-carboxylic acid

Biological Activity

3-Ethoxy-1,2-thiazole-5-carboxylic acid (CAS No. 1242172-88-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The presence of the ethoxy group enhances its solubility and bioavailability.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against a range of pathogenic bacteria and fungi.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus0.008
Escherichia coli0.03
Candida albicans0.06

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely documented. Notably, compounds with structural similarities to this compound have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of mitotic kinesins like HSET (KIFC1) which are critical for cell division.

In vitro studies have shown that certain thiazole derivatives can lead to multipolar spindle formation in centrosome-amplified cancer cells, resulting in cell death:

Compound IC50 (nM) Effect
Inhibitor A27Induces multipolarity in cancer cells
This compound (hypothetical)TBDTBD

This mechanism highlights the potential of thiazoles as effective anticancer agents.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cellular Signaling Modulation : It can affect signaling pathways related to cell proliferation and apoptosis.
  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

Case Studies

Several studies have explored the biological effects of thiazole derivatives:

  • Study on Antimicrobial Activity : A study evaluated the efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating potent activity and low resistance rates compared to traditional antibiotics .
  • Anticancer Research : Another investigation focused on a series of thiazole compounds that inhibited HSET activity in cancer cells, leading to increased multipolarity and subsequent cell death .

Q & A

Q. How can researchers address discrepancies in reported biological activity between this compound and its structural analogs?

  • Methodological Answer : Perform meta-analysis of published data to identify variables (e.g., assay protocols, solvent systems). Use machine learning models to correlate substituent patterns with activity trends. Re-synthesize disputed analogs under controlled conditions and re-test .

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